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molecular formula C7H6O3 B165335 3-(2-Furyl)acrylic acid CAS No. 539-47-9

3-(2-Furyl)acrylic acid

Cat. No. B165335
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Patent
US05387397

Procedure details

Malonic acid (104 g; 1 mole) was dissolved in a mixture of furfural (96 g; 1 mole), pyridine (72 ml) and ethanol (10 ml) and pumped through the CMR (15 ml/min; 165° C.; 1200 kPa). The product mixture was diluted with diethyl ether (200 ml) and washed with 5% aqueous sulphuric acid (4×200 ml) to remove most of the pyridine. The remaining solution was evaporated to dryness on a rotary evaporator and the resultant 2-furanacrylic acid (25 g; 18% yield) crystallised from water m. p. 141° C. The MS was in close agreement with spectrum in the MS library. For a convention preparation see ref.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3](O)=O.C(=O)[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.O>N1C=CC=CC=1.C(O)C.C(OCC)C>[O:13]1[CH:9]=[CH:10][CH:11]=[C:12]1[CH:3]=[CH:2][C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
96 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
72 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pumped through the CMR (15 ml/min; 165° C.; 1200 kPa)
WASH
Type
WASH
Details
washed with 5% aqueous sulphuric acid (4×200 ml)
CUSTOM
Type
CUSTOM
Details
to remove most of the pyridine
CUSTOM
Type
CUSTOM
Details
The remaining solution was evaporated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05387397

Procedure details

Malonic acid (104 g; 1 mole) was dissolved in a mixture of furfural (96 g; 1 mole), pyridine (72 ml) and ethanol (10 ml) and pumped through the CMR (15 ml/min; 165° C.; 1200 kPa). The product mixture was diluted with diethyl ether (200 ml) and washed with 5% aqueous sulphuric acid (4×200 ml) to remove most of the pyridine. The remaining solution was evaporated to dryness on a rotary evaporator and the resultant 2-furanacrylic acid (25 g; 18% yield) crystallised from water m. p. 141° C. The MS was in close agreement with spectrum in the MS library. For a convention preparation see ref.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3](O)=O.C(=O)[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.O>N1C=CC=CC=1.C(O)C.C(OCC)C>[O:13]1[CH:9]=[CH:10][CH:11]=[C:12]1[CH:3]=[CH:2][C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
96 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
72 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pumped through the CMR (15 ml/min; 165° C.; 1200 kPa)
WASH
Type
WASH
Details
washed with 5% aqueous sulphuric acid (4×200 ml)
CUSTOM
Type
CUSTOM
Details
to remove most of the pyridine
CUSTOM
Type
CUSTOM
Details
The remaining solution was evaporated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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